N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of complex thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives involves various chemical reactions that yield compounds with significant biological activity. For instance, Ivachtchenko et al. (2010) developed potent and selective serotonin 5-HT6 receptor antagonists through the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, highlighting their high selectivity and affinity towards 5-HT6 receptors (Ivachtchenko et al., 2010). Similarly, Repich et al. (2017) focused on the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, elucidating the molecular packing and interactions within the crystal lattice (Repich et al., 2017).
Biological and Antimicrobial Activities
Research into the biological activities of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has shown promising results. Mittal et al. (2011) synthesized substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, demonstrating significant antibacterial and antifungal activities against a range of pathogens (Mittal et al., 2011). This suggests potential therapeutic applications of these compounds in treating microbial infections.
Therapeutic Potential
Some derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been evaluated for their potential as therapeutic agents. For example, Salem et al. (2015) synthesized fused heterocycles with the phenylsulfonyl moiety and assessed their structural characteristics using ab initio calculations, indicating the diverse therapeutic applications these compounds might have based on their chemical properties (Salem et al., 2015).
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-13-8-9-16(14(2)12-13)22-19-18-17(10-11-29-18)26-20(23-19)21(24-25-26)30(27,28)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXKOXWIUXGCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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